molecular formula C11H19NO4 B1440665 Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate CAS No. 497160-14-2

Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

Cat. No. B1440665
M. Wt: 229.27 g/mol
InChI Key: OPTPWZDWKAOOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, or TBMOEA, is a chemical compound that has been studied for its potential applications in scientific research. TBMOEA is a cyclic organic compound with a molecular formula of C10H17NO3. This compound has been studied for its potential use as a reagent in organic synthesis, as well as its potential applications in the field of biochemistry and physiology.

Scientific Research Applications

  • Synthesis of Small-Ring Spirocycles
    • Application Summary : This compound can be used as a building block in the synthesis of thia and oxa-azaspiro [3.4]octanes . These are types of spirocyclic compounds, which are often used in drug discovery due to their unique three-dimensional structures.
    • Methods of Application : The Carreira lab reported that this product can readily undergo [3+2] cycloadditions with dipolariphiles . This is a type of organic reaction where a three-atom component combines with a two-atom component to form a five-membered ring.
    • Results or Outcomes : The outcome of this process is the generation of a series of small-ring spirocycles . These compounds have potential applications in medicinal chemistry.

    Synthesis of Benzylamino Derivatives

    • Application Summary : This compound can be used to synthesize "tert-butyl 3-(benzylamino)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate" . Benzylamino derivatives are often used in the synthesis of pharmaceuticals and other bioactive compounds.
    • Methods of Application : The specific methods of application would depend on the desired final product and the specific reaction conditions. Typically, this would involve a reaction with a benzylamine under suitable conditions .
    • Results or Outcomes : The outcome of this process is the generation of a benzylamino derivative, which could have potential applications in medicinal chemistry .

    Synthesis of Ethoxy Derivatives

    • Application Summary : This compound can be used to synthesize "tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate" . Ethoxy derivatives are often used in the synthesis of pharmaceuticals and other bioactive compounds.
    • Methods of Application : The specific methods of application would depend on the desired final product and the specific reaction conditions. Typically, this would involve a reaction with an ethoxy group under suitable conditions .
    • Results or Outcomes : The outcome of this process is the generation of an ethoxy derivative, which could have potential applications in medicinal chemistry .

    Synthesis of Benzylamino Derivatives

    • Application Summary : This compound can be used to synthesize "tert-butyl 3-(benzylamino)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate" . Benzylamino derivatives are often used in the synthesis of pharmaceuticals and other bioactive compounds.
    • Methods of Application : The specific methods of application would depend on the desired final product and the specific reaction conditions. Typically, this would involve a reaction with a benzylamine under suitable conditions .
    • Results or Outcomes : The outcome of this process is the generation of a benzylamino derivative, which could have potential applications in medicinal chemistry .

    Synthesis of Ethoxy Derivatives

    • Application Summary : This compound can be used to synthesize "tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate" . Ethoxy derivatives are often used in the synthesis of pharmaceuticals and other bioactive compounds.
    • Methods of Application : The specific methods of application would depend on the desired final product and the specific reaction conditions. Typically, this would involve a reaction with an ethoxy group under suitable conditions .
    • Results or Outcomes : The outcome of this process is the generation of an ethoxy derivative, which could have potential applications in medicinal chemistry .

    Synthesis of Amino Derivatives

    • Application Summary : This compound can be used to synthesize "tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate" . Amino derivatives are often used in the synthesis of pharmaceuticals and other bioactive compounds.
    • Methods of Application : The specific methods of application would depend on the desired final product and the specific reaction conditions. Typically, this would involve a reaction with an amino group under suitable conditions .
    • Results or Outcomes : The outcome of this process is the generation of an amino derivative, which could have potential applications in medicinal chemistry .

properties

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-8(7-12)5-9(13)15-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTPWZDWKAOOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692985
Record name tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

CAS RN

497160-14-2
Record name tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
U Šachlevičiūtė, G Gonzalez, M Kvasnicová… - Archiv der …, 2023 - Wiley Online Library
A library of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives was prepared from N‐Boc‐3‐azetidinone employing the Horner‐Wadsworth‐Emmons reaction, rhodium(I)‐catalyzed …
Number of citations: 6 onlinelibrary.wiley.com

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